Cas no 68502-14-7 (4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide)

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-(5-Formylfuran-2-yl)-N-methylbenzenesulfonamide
- 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide
- 984-745-5
- MFCD08444311
- AKOS030646703
- EN300-24701
- 68502-14-7
- Z199507056
- CS-0242294
- 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide
- TCA50214
- G30219
-
- MDL: MFCD08444311
- インチ: InChI=1S/C12H11NO4S/c1-13-18(15,16)11-5-2-9(3-6-11)12-7-4-10(8-14)17-12/h2-8,13H,1H3
- InChIKey: UMXYHHTUJITSCV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 265.04087901Da
- どういたいしつりょう: 265.04087901Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24701-5.0g |
4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |
68502-14-7 | 95% | 5.0g |
$493.0 | 2024-06-19 | |
abcr | AB288180-1g |
4-(5-Formylfuran-2-yl)-N-methylbenzenesulfonamide; . |
68502-14-7 | 1g |
€313.00 | 2025-02-10 | ||
Enamine | EN300-24701-0.25g |
4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |
68502-14-7 | 95% | 0.25g |
$61.0 | 2024-06-19 | |
Enamine | EN300-24701-1.0g |
4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |
68502-14-7 | 95% | 1.0g |
$169.0 | 2024-06-19 | |
Aaron | AR019QF0-250mg |
4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |
68502-14-7 | 95% | 250mg |
$109.00 | 2025-02-08 | |
Aaron | AR019QF0-5g |
4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |
68502-14-7 | 95% | 5g |
$703.00 | 2023-12-13 | |
Enamine | EN300-24701-5g |
4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |
68502-14-7 | 95% | 5g |
$493.0 | 2023-09-15 | |
Aaron | AR019QF0-100mg |
4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |
68502-14-7 | 95% | 100mg |
$83.00 | 2025-02-08 | |
abcr | AB288180-5g |
4-(5-Formylfuran-2-yl)-N-methylbenzenesulfonamide; . |
68502-14-7 | 5g |
€775.00 | 2025-02-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312964-5g |
4-(5-Formylfuran-2-yl)-n-methylbenzene-1-sulfonamide |
68502-14-7 | 95% | 5g |
¥10644.00 | 2024-05-03 |
4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamideに関する追加情報
4-(5-Formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS No. 68502-14-7): An Overview
4-(5-Formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS No. 68502-14-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a derivative of benzene sulfonamide and furan, featuring a formyl group attached to the furan ring. Its unique structural characteristics make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular formula of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide is C13H11NO4S, with a molecular weight of approximately 285.30 g/mol. The compound's structure includes a benzene ring substituted with a sulfonamide group and a furan ring containing a formyl group. This combination of functional groups imparts specific chemical and biological properties that are of interest to researchers.
In recent years, the study of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide has been driven by its potential as an intermediate in the synthesis of more complex molecules. The formyl group on the furan ring can undergo various chemical transformations, such as reduction to an alcohol or condensation reactions, which can lead to the formation of new compounds with diverse biological activities.
The pharmacological properties of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide have also been explored in several studies. Research has shown that this compound exhibits promising anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide demonstrated significant inhibition of inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
In the context of cancer research, another study published in Cancer Letters in 2020 found that 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of specific signaling pathways.
Beyond its direct biological activities, 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide has also been investigated as a scaffold for drug design. Its structural flexibility allows for the introduction of various substituents that can enhance or modify its pharmacological properties. For example, researchers have synthesized derivatives by replacing the formyl group with other functional groups, such as hydroxymethyl or amino groups, which have shown improved potency and selectivity in preclinical studies.
The synthesis of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide typically involves multi-step reactions, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methylaniline to form the sulfonamide intermediate, followed by coupling with 5-formylfuran to obtain the final product. The optimization of these synthetic steps has been a focus of recent research to improve yield and purity.
In addition to its therapeutic potential, 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide has also been studied for its use in analytical chemistry. Its unique spectral properties make it suitable for various analytical techniques, such as UV/Vis spectroscopy and mass spectrometry. These techniques are essential for the characterization and quantification of this compound in complex matrices.
The environmental impact and safety profile of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide are also important considerations. Studies have shown that this compound is relatively stable under standard laboratory conditions but may require careful handling due to its reactivity with certain chemicals. Toxicity assessments have indicated that it is generally safe for use in research settings when proper safety protocols are followed.
In conclusion, 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS No. 68502-14-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new applications and insights into this compound will emerge, contributing to the broader field of chemical biology.
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